Ethyl thiophene-2-glyoxylate
Description
Significance as a Versatile Chemical Building Block
Ethyl thiophene-2-glyoxylate's importance in chemical synthesis stems from its role as a versatile building block. guidechem.com This means it can be used as a starting material or an intermediate to create a wide range of other, more complex molecules. guidechem.com The presence of both a thiophene (B33073) ring and a glyoxylate (B1226380) group allows for the introduction of these specific functionalities into new compounds, enabling the development of molecules with desired properties. guidechem.com
The reactivity of this compound makes it suitable for various chemical reactions. For instance, it can undergo Friedel-Crafts alkylation reactions with other thiophenes to produce corresponding secondary alcohols. fishersci.co.uk It is also used in asymmetric reduction reactions and can be a substrate in reactions catalyzed by chiral NADH models. researchgate.net
Role in Contemporary Organic Synthesis Paradigms
In modern organic synthesis, this compound plays a crucial role due to its adaptability in various reaction types. It is utilized in the synthesis of complex molecules and is suitable for diverse chemical transformations due to the electrophilic and nucleophilic interactions enabled by its thiophene ring.
The compound is a key intermediate in the synthesis of certain drugs and is used in drug discovery that employs chemoinformatics-based design. guidechem.comchemicalbook.comfishersci.com For example, a notable synthesis method involves the reaction of 2-thienyllithium (B1198063) with this compound to create ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, another versatile building block in organic synthesis.
Furthermore, derivatives of this compound have shown potential in medicinal chemistry. For instance, ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a derivative, serves as a building block for pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Below is a table detailing some of the key reactions and applications of this compound:
| Reaction/Application | Description |
| Friedel-Crafts Alkylation | Reacts with thiophenes to form secondary alcohols. fishersci.co.uk |
| Asymmetric Reduction | Can be reduced to chiral alcohols using specific catalysts. researchgate.net |
| Synthesis of Heterocycles | Used to create more complex heterocyclic compounds. |
| Drug Discovery | Employed as an intermediate in the synthesis of potential drug candidates. guidechem.comchemicalbook.comfishersci.com |
| Agrochemical Synthesis | A building block for developing new agrochemicals. guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVLEQTRNXASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193732 | |
| Record name | Ethyl alpha-oxothiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-58-5 | |
| Record name | Ethyl 2-thienylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-thiopheneglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl alpha-oxothiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl α-oxothiophen-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 2-THIOPHENEGLYOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGM45CHM2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Mechanisms
Chemoselective Transformations and Stereochemical Control
The strategic placement of the ketone and ester functionalities directly attached to the thiophene (B33073) ring in ethyl thiophene-2-glyoxylate provides a platform for a variety of chemoselective and stereocontrolled transformations. The ability to selectively target one functional group in the presence of the other, and to control the three-dimensional arrangement of atoms in the products, is crucial for the synthesis of complex, high-value molecules.
The creation of chiral secondary alcohols from this compound and its precursors is a key transformation, often achieved through the enantioselective Friedel-Crafts alkylation of thiophenes with glyoxylates. This reaction directly forms a new stereocenter.
Detailed research has demonstrated the efficacy of a chiral titanium(IV) complex for this purpose. An efficient Friedel-Crafts reaction of various 2-substituted thiophenes with alkyl glyoxylates has been successfully developed using a catalytic amount of an easily accessible 6,6′-dibromo-BINOL/Ti(IV) complex. acs.orgacs.org This method allows for the synthesis of a range of chiral hydroxy(thiophene-2-yl)acetates with high enantioselectivities, typically between 92% and 98% enantiomeric excess (ee), and in good yields. acs.orgacs.org
The optimized conditions for these reactions often involve using a small percentage of the catalyst at low temperatures, for instance, -50 °C, to maximize stereocontrol. acs.org The reaction is particularly effective for thiophenes bearing alkyl, vinyl, aryl, and other activating groups at the 2-position. acs.org For example, the reaction of 2-methylthiophene (B1210033) with n-butyl glyoxylate (B1226380) in the presence of the (R)-6,6'-dibromo-BINOL/Ti(IV) catalyst proceeds smoothly to give the corresponding chiral tertiary alcohol in high yield and with excellent enantioselectivity. acs.org This methodology represents a significant advancement as it was the first report of a highly efficient asymmetric Friedel-Crafts reaction of thiophenes with alkyl glyoxylates. acs.orgacs.org
Table 1: Enantioselective Friedel-Crafts Alkylation of 2-Substituted Thiophenes with n-Butyl Glyoxylate
| Thiophene Reactant | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiophene | n-Butyl (R)-hydroxy(thiophen-2-yl)acetate | (R)-6,6'-dibromo-BINOL/Ti(IV) | 71 | 94 |
| 2-Methylthiophene | n-Butyl (R)-hydroxy(5-methylthiophen-2-yl)acetate | (R)-6,6'-dibromo-BINOL/Ti(IV) | 85 | 98 |
| 2-Ethylthiophene | n-Butyl (R)-hydroxy(5-ethylthiophen-2-yl)acetate | (R)-6,6'-dibromo-BINOL/Ti(IV) | 88 | 97 |
| 2-tert-Butylthiophene | n-Butyl (R)-hydroxy(5-tert-butylthiophen-2-yl)acetate | (R)-6,6'-dibromo-BINOL/Ti(IV) | 81 | 97 |
| 2-Methoxythiophene | n-Butyl (R)-hydroxy(5-methoxythiophen-2-yl)acetate | (R)-6,6'-dibromo-BINOL/Ti(IV) | 90 | 98 |
Data sourced from Majer, J., Kwiatkowski, P., & Jurczak, J. (2009). Highly Enantioselective Friedel−Crafts Reaction of Thiophenes with Glyoxylates: Formal Synthesis of Duloxetine (B1670986). Organic Letters, 11(20), 4636–4639. acs.orgacs.org
While specific studies focusing on the diastereoselective control in catalytic reactions of pre-formed this compound are not extensively documented in the surveyed literature, the principles of such control can be understood from reactions involving the closely related ethyl glyoxylate. These reactions generate products with multiple stereocenters, where the relative configuration between them is selectively controlled.
One relevant example is the diastereoselective hydrogenation of α,γ-diketoesters, which can be produced from a Stetter reaction between ethyl glyoxylate and chalcones. nih.gov The subsequent hydrogenation of the α-keto group can be performed with high chemo- and stereoselectivity using a Noyori-type ruthenium(II)-diamine catalyst. nih.govnih.gov This process can generate α-hydroxy-γ-keto esters with excellent diastereoselectivity, demonstrating that the existing stereocenter or chiral environment can effectively direct the stereochemical outcome of the reduction of the glyoxylate-derived ketone. nih.gov
Another strategy for achieving diastereoselective control involves organocatalytic intermolecular Michael-Henry reaction sequences. pnas.org In one such sequence, after an initial Michael addition, ethyl glyoxylate acts as an acceptor in a subsequent Henry (nitroaldol) reaction. The diastereoselectivity of this step, which forms two new stereocenters, can be controlled by the choice of the base used as a catalyst. For instance, using triethylamine (B128534) can favor the formation of the talo-configured product, while switching to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the corresponding manno-type product. pnas.org This highlights how the catalyst can influence the approach of the reactants, thereby dictating the diastereomeric outcome. pnas.org
However, achieving high diastereoselectivity is not always straightforward. In some multicomponent reactions, such as the Rh(III)-catalyzed sequential C-H bond addition to an enone and then to ethyl glyoxylate, poor diastereoselectivity has been observed. nih.gov This indicates that the specific reaction mechanism and the nature of the catalytic intermediates play a critical role in determining the level of stereochemical control.
Table 2: Examples of Diastereoselective Control in Reactions Involving Ethyl Glyoxylate
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) / Product Configuration |
| Hydrogenation | α,γ-diketoester from ethyl glyoxylate and chalcone | Ru(II)-diamine complex / HCOOH:NEt₃ | High diastereoselectivity reported |
| Michael-Henry Reaction | Nitroalkane, (tert-butyldimethylsilyloxy)acetaldehyde, ethyl glyoxylate | Triethylamine | talo-configuration favored |
| Michael-Henry Reaction | Nitroalkane, (tert-butyldimethylsilyloxy)acetaldehyde, ethyl glyoxylate | DBU | manno-configuration favored |
| Three-component C-H addition | Arene, enone, ethyl glyoxylate | Rh(III) complex | Poor diastereoselectivity observed |
This table illustrates general principles of diastereoselective control using ethyl glyoxylate as a reactant, as direct examples for this compound were not found in the searched literature. nih.govnih.govpnas.org
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Ethyl thiophene-2-glyoxylate, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide definitive information about its carbon-hydrogen framework.
In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the ethyl group exhibit characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. This splitting pattern arises from spin-spin coupling between the adjacent sets of protons. The protons on the thiophene (B33073) ring appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling constants being indicative of their positions on the heterocyclic ring. Specifically, the spectrum shows three signals for the thiophene protons, appearing as a doublet of doublets for the proton at position 5, a doublet of doublets for the proton at position 3, and a multiplet for the proton at position 4.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the glyoxylate (B1226380) moiety are typically found significantly downfield due to the deshielding effect of the electronegative oxygen atoms. The carbons of the thiophene ring appear in the aromatic region, and the ethyl group carbons are observed in the upfield aliphatic region.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.13 | dd | 3.8, 1.0 | Thiophene H-5 |
| 7.83 | dd | 4.8, 1.0 | Thiophene H-3 |
| 7.17-7.22 | m | - | Thiophene H-4 |
| 4.44 | q | 7.0 | -OCH₂CH₃ |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 176.4 | Ester Carbonyl (C=O) |
| 161.7 | Ketone Carbonyl (C=O) |
| 139.1 | Thiophene C-2 |
| 137.4 | Thiophene C-5 |
| 137.2 | Thiophene C-3 |
| 128.6 | Thiophene C-4 |
| 62.7 | -OCH₂CH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insight into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
The IR spectrum of this compound is dominated by strong absorption bands characteristic of its carbonyl groups. Due to the presence of two adjacent carbonyls (an α-dicarbonyl system), the C=O stretching vibrations are prominent. Typically, a strong band is observed in the region of 1720-1740 cm⁻¹ corresponding to the ester carbonyl stretch, and another strong band around 1660-1680 cm⁻¹ for the ketone carbonyl stretch. The precise positions can be influenced by conjugation with the thiophene ring. Other significant absorptions include the C-O stretching of the ester group between 1300-1000 cm⁻¹, and the characteristic C-H and ring stretching vibrations of the thiophene ring. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Raman spectroscopy provides complementary data. While the carbonyl stretches are also visible in the Raman spectrum, the symmetric vibrations of the thiophene ring are often more intense than in the IR spectrum, providing a clearer picture of the heterocyclic core.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | ~3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Ester C=O Stretch | 1720-1740 | IR (Strong), Raman (Weak) |
| Ketone C=O Stretch | 1660-1680 | IR (Strong), Raman (Weak) |
| Thiophene Ring C=C Stretch | 1400-1500 | IR, Raman (Strong) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and to deduce structural information from its fragmentation pattern under ionization.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 184, which corresponds to its molecular weight (C₈H₈O₃S). nih.gov The fragmentation of the molecular ion provides valuable structural clues. A dominant fragmentation pathway is the α-cleavage adjacent to the carbonyl group. This leads to the loss of an ethoxycarbonyl radical (•COOC₂H₅), resulting in the formation of a highly stable thienoyl cation. This fragment is observed as the base peak in the spectrum. nih.gov
Key Mass Spectrometry Fragments
| m/z | Ion | Proposed Identity |
|---|---|---|
| 184 | [M]⁺ | Molecular Ion |
| 139 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net While this compound is not a radical itself, ESR spectroscopy is an indispensable tool for studying its radical intermediates, which can be generated through processes like gamma-irradiation or photolysis. nist.govthermofisher.com
If this compound were to be converted into a radical cation, for instance by one-electron oxidation, the unpaired electron would be delocalized over the π-system of the thiophene ring. The ESR spectrum of this radical intermediate would provide detailed information about the distribution of this unpaired electron. The spectrum would exhibit hyperfine coupling, which is the interaction of the electron spin with the magnetic nuclei (protons) on the thiophene ring. The magnitude of the hyperfine coupling constants is proportional to the spin density at the corresponding proton, allowing for a mapping of the singly occupied molecular orbital (SOMO). Studies on similar thiophene radical cations have shown that the unpaired electron typically occupies a π-orbital, leading to characteristic splitting patterns from the ring protons. fishersci.ca
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of thiophene (B33073) derivatives. By employing methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311G(d,p), researchers can accurately model these molecules. physchemres.orgarxiv.orgresearchgate.netsemanticscholar.org
Optimization of Molecular Geometries and Electronic Structure
DFT calculations are instrumental in determining the optimized molecular geometries of thiophene-based compounds. These calculations help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. The electronic structure, including the spatial distribution of molecular orbitals, can be visualized, providing insights into the molecule's reactivity and potential interaction sites. physchemres.orgsemanticscholar.orgresearchgate.net For instance, the planarity of the thiophene ring and the orientation of the ethyl glyoxylate (B1226380) substituent are crucial for its chemical behavior. The introduction of different electron side groups can significantly affect the electronic structure. physchemres.org
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's nucleophilic and electrophilic nature, respectively. youtube.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's stability and reactivity. researchgate.netwuxiapptec.com A smaller energy gap generally indicates higher reactivity. researchgate.net
In thiophene derivatives, the HOMO is often distributed over the thiophene ring, indicating its electron-donating capability, while the LUMO may be localized on the substituent, highlighting its electron-accepting potential. The HOMO and LUMO energy levels for a series of thiophene-based compounds have been calculated, showing variations in the energy gap depending on the molecular structure. physchemres.org For example, theoretical studies on related thiophene compounds have reported energy gaps ranging from 2.07 eV to 4.03 eV. physchemres.org
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene Derivative 1 | -4.98 | -2.61 | 2.37 |
| Thiophene Derivative 2 | -5.28 | -2.61 | 2.67 |
| Thiophene Derivative 3 | -4.52 | -2.45 | 2.07 |
| Thiophene Derivative 4 | -4.84 | -1.47 | 3.37 |
Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors are crucial for predicting the behavior of ethyl thiophene-2-glyoxylate in chemical reactions. For instance, a higher electrophilicity index suggests a stronger electrophilic character. DFT calculations have been used to determine these descriptors for various thiophene derivatives, aiding in the understanding of their reactivity profiles. researchgate.netwisc.edu
Elucidation of Reaction Mechanisms and Transition States
DFT is a valuable tool for elucidating complex reaction mechanisms at the molecular level. It allows for the calculation of the potential energy surface, helping to identify intermediates and transition states. nih.govresearchgate.net For example, in cycloaddition reactions involving derivatives of ethyl glyoxalate, DFT calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and calculating their energy barriers. researchgate.netacs.org Understanding the transition state geometry provides insight into the stereochemical and regiochemical outcomes of a reaction. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. semanticscholar.orgnih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can help to understand the color and photophysical behavior of compounds like this compound. nih.gov For thiophene-based systems, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, which are related to the intensity of absorption. semanticscholar.org These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model. semanticscholar.org
Molecular Docking Studies in Context of Chemical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciencebiology.org In the context of this compound, molecular docking studies can be used to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. sciencebiology.orgmdpi.comacs.org By predicting the binding mode and affinity, these studies can provide insights into the potential biological activity of the compound and guide the design of new derivatives with enhanced properties. mdpi.com For example, docking studies on similar thiophene derivatives have been used to investigate their antibacterial potential by examining their interactions with specific bacterial enzymes. mdpi.com
Applications in Advanced Chemical Synthesis, Materials Science, and Drug Discovery Methodologies
Role as Intermediate and Building Block in Complex Molecule Synthesis
The dual functionality of ethyl thiophene-2-glyoxylate makes it a sought-after intermediate in organic synthesis. The thiophene (B33073) ring is a key structural motif in many biologically active compounds, while the glyoxylate (B1226380) portion offers a reactive site for a variety of chemical transformations. It is commonly used as a reaction substrate or reagent to synthesize other thioheterocyclic compounds through reactions like esterification and nucleophilic substitution. nih.gov
Synthesis of Pharmaceuticals and Agrochemicals (General Chemical Intermediate Role)
This compound serves as a fundamental building block in the synthesis of a wide array of organic molecules. fishersci.co.ukamericanchemicalsuppliers.com The thiophene nucleus is a significant heterocycle in medicinal chemistry, with derivatives exhibiting potential antimicrobial, analgesic, anti-inflammatory, and antitumor activities. nih.gov The compound's α-ketoester group acts as a versatile handle, allowing chemists to introduce additional complexity and functionality, thereby creating libraries of novel compounds for screening in pharmaceutical and agrochemical research.
Precursor for α-Amino Esters and Derivatives
The ethyl glyoxylate moiety is a key precursor for the synthesis of amino acid derivatives. Through reactions such as condensation with amides, it can form the backbone of more complex structures like diaminoacetic acid derivatives. nih.gov This reactivity is fundamental for building peptide-like scaffolds. For instance, research has demonstrated the acid-catalyzed condensation of ethyl glyoxylate with various carboxamides to yield these derivatives, highlighting a pathway where the keto-group is transformed into a carbon-nitrogen bond. nih.gov This established reactivity pattern indicates the potential of this compound to be converted into α-amino esters containing a thiophene side chain, which are valuable in constructing novel peptides and other bioactive molecules.
Formal Synthesis of Bioactive Compounds (e.g., Duloxetine)
The utility of glyoxylates in constructing complex pharmaceutical agents is demonstrated in the synthesis of duloxetine (B1670986), an antidepressant. An efficient asymmetric Friedel-Crafts reaction between 2-substituted thiophenes and alkyl glyoxylates has been developed. This reaction produces chiral hydroxy(thiophene-2-yl)acetates, which are key intermediates. A formal synthesis of duloxetine was demonstrated starting from simple thiophene and n-butyl glyoxylate, showcasing the crucial role of the glyoxylate reactant in forming the core structure of the final drug molecule. While many syntheses of duloxetine start from 2-acetylthiophene, the use of a glyoxylate provides an alternative and effective pathway. nih.govmdpi.com
Derivatization for Anti-Tubercular Compound Synthesis Pathways
The thiophene scaffold is a recurring motif in the development of new anti-tubercular agents. nih.gov Researchers have designed and synthesized various thiophene derivatives that show potent inhibitory activity against Mycobacterium tuberculosis (Mtb). For example, a series of 2-acylated and 2-alkylated amino-5-phenylthiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular properties. The this compound molecule provides an ideal starting point for such derivatization, where the glyoxylate function can be readily converted into amides and other functionalities necessary for biological activity. Studies have successfully synthesized novel thiophene-based molecules that demonstrated significantly higher in vitro activity than the first-line drug isoniazid. nih.gov
Advanced Materials Science Applications
Beyond its role in life sciences, this compound and its derivatives are finding applications in the cutting-edge field of materials science, particularly in photopolymerization and additive manufacturing.
Development of Glyoxylate Derivative-Based Photoinitiators for Free Radical Photopolymerization and 3D Printing
Recent research has focused on the glyoxylate moiety as a photocleavable functional group for creating highly efficient Type I photoinitiators. These molecules can generate radicals upon exposure to light, initiating a polymerization chain reaction. Scientists have developed novel carbazole-based ethyl glyoxylate derivatives that exhibit strong absorption in the near-UV and visible light range. nih.govnih.gov
These new photoinitiators demonstrate superior performance compared to some commercial benchmarks, achieving higher conversion of acrylate (B77674) functions in free radical photopolymerization. nih.govnih.gov Their effectiveness under visible LED light makes them particularly suitable for applications like direct laser writing and 3D printing, where they have been successfully used to fabricate complex 3D objects. nih.govnih.gov The versatility and efficiency of these glyoxylate-based systems represent a significant advancement in the molecular design of photoinitiators for high-performance applications. nih.govnih.govjmpas.com
The table below summarizes key findings related to the performance of these novel photoinitiators.
| Feature | Finding | Citation |
| Compound Class | Carbazole-based ethyl glyoxylate derivatives (CEGs) | nih.govnih.gov |
| Function | Monocomponent Type I photoinitiators for free radical photopolymerization | nih.govnih.govjmpas.com |
| Activation | Near-UV / Visible Light (e.g., 405 nm LED) | nih.govnih.govjmpas.com |
| Performance | Higher acrylate function conversions compared to benchmark photoinitiators | nih.govnih.gov |
| Application | Successfully used in direct laser writing and 3D printing processes | nih.govnih.gov |
Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Performance Studies
The thiophene ring, the central component of this compound, is a fundamental unit in the molecular engineering of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). mdpi.com In a typical DSSC, the dye sensitizer (B1316253) is responsible for absorbing sunlight and initiating the electron transfer process necessary for generating electricity. frontiersin.org Organic dyes featuring a donor-π-bridge-acceptor (D-π-A) architecture are commonly employed, where the thiophene moiety is frequently incorporated into the π-bridge to modulate the electronic and optical properties of the sensitizer. mdpi.comfrontiersin.org
The inclusion of thiophene units in the sensitizer's molecular structure offers several advantages. It can lead to a red-shift in the intramolecular charge transfer band, allowing the dye to harvest a broader range of the solar spectrum. mdpi.com Furthermore, thiophene derivatives exhibit good photo and thermal stability, which is crucial for the long-term performance of solar cells. mdpi.com
Below is an interactive data table summarizing the performance of various thiophene-based dye sensitizers in DSSCs, illustrating the impact of molecular engineering built upon the thiophene core.
| Sensitizer | Key Structural Feature | Power Conversion Efficiency (η, %) | Short-Circuit Current Density (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, V) | Reference |
|---|---|---|---|---|---|
| Sensitizer 19 | Fused-Thiophene Unit | 9.18 | 20.9 | - | mdpi.com |
| Dye 26 | Thienothiophene with Cyano-Substituted Benzoic Acid | 4.50 | - | - | mdpi.com |
| C219 | Ethylenedioxythiophene and Dithienosilole Spacer | 10.3 | - | - | researchgate.net |
| SR4 | 4-Substituted Thiophene-Azo Dye | 4.50 | - | - | rsc.org |
| ADS2008P | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] | - | 0.36 | 0.64 | researchgate.net |
Exploration in Hole-Transport Materials and Sensitizers
In addition to their role as sensitizers, thiophene derivatives are extensively explored as hole-transport materials (HTMs) in solar cells, particularly in perovskite solar cells (PSCs), which share architectural principles with DSSCs. The HTM facilitates the movement of positive charge carriers (holes) to the electrode, a critical step in the photovoltaic circuit. researchgate.netmdpi.com Thiophene-based molecules are considered promising alternatives to the commonly used but expensive and less stable HTM, spiro-OMeTAD. nih.gov
The electron-rich nature of the thiophene ring facilitates charge transport, and its structure can be easily modified to fine-tune the material's energy levels for better alignment with the perovskite absorber layer. researchgate.netnih.gov This alignment is crucial for efficient hole extraction and minimizing energy loss. The insertion of thiophene units into the molecular framework of an HTM can enhance charge delocalization and hole mobility. mdpi.com Studies have shown that thiophene-containing HTMs can possess excellent HOMO (Highest Occupied Molecular Orbital) delocalization and low hole reorganization energies, which are advantageous for efficient hole transport. researchgate.net
For example, two HTMs with thiophene cores, H111 and H112, were used in perovskite solar cells to achieve power conversion efficiencies of up to 15.4%, a performance that rivals more complex and expensive materials. nih.gov The synthesis of these materials is noted to be simpler and less costly than that of spiro-OMeTAD. nih.gov Another thiophene-core-based HTM, D1, yielded a PCE of 16.5% and demonstrated better long-term stability compared to devices using spiro-OMeTAD. researchgate.net
The following interactive table compares the performance of PSCs using different thiophene-based HTMs against the standard spiro-OMeTAD.
| HTM | Key Structural Feature | Power Conversion Efficiency (PCE, %) | Notes | Reference |
|---|---|---|---|---|
| H111 | Tetra-arylamine-substituted thiophene core | 15.4 | Considered a potential replacement for spiro-OMeTAD | nih.gov |
| H112 | Tetra-arylamine-substituted bithiophene core | ~15.4 | Similar performance to H111 | nih.gov |
| D1 | Thiophene core | 16.5 | Showed better stability compared to spiro-OMeTAD | researchgate.net |
| X1 | Anthracene core with arylamine donors | 16.10 | - | mdpi.com |
| X2 | Anthracene core with thiophene-arylamine donors | 10.25 | Thiophene insertion shifted HOMO level | mdpi.com |
| spiro-OMeTAD (Control) | Spirobifluorene core | 19.8 | Standard, high-cost HTM | researchgate.net |
Chemoinformatics-Based Design in Drug Discovery Methodologies
This compound is utilized in drug discovery processes that employ chemoinformatics-based design. thermofisher.com Chemoinformatics involves the use of computational methods to analyze and model chemical and biological data, accelerating the identification and optimization of new drug candidates. The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile biological activities. nih.gov
Computational techniques are widely applied to design and screen novel thiophene derivatives for various therapeutic targets. techscience.comtechscience.com These in-silico methods include:
Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to the active site of a biological target, such as a protein or enzyme. It is used to screen virtual libraries of thiophene compounds and to understand the structural basis of their activity. techscience.comresearchgate.net For instance, molecular docking was used to evaluate thiophene derivatives as potential inhibitors of the RORγt receptor for anticancer applications and PDE4D for Chronic Obstructive Pulmonary Disease (COPD). techscience.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR studies have been employed to design new thiophene-tethered lactam derivatives as antimicrobial agents against E. coli. nih.gov
ADMET Prediction: This involves the computational prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures. researchgate.netnih.gov
These chemoinformatic approaches allow researchers to rationally design novel thiophene-based molecules with enhanced potency, selectivity, and drug-like properties, as demonstrated in the development of new antitubercular agents and anticancer compounds. researchgate.netnih.gov
The table below summarizes the application of various chemoinformatic techniques in the study of thiophene derivatives.
| Chemoinformatic Technique | Application for Thiophene Derivatives | Therapeutic Area / Goal | Reference |
|---|---|---|---|
| Molecular Docking | Virtual screening and binding mode analysis of thiophene compounds | Anticancer (RORγt inhibitors) | techscience.comtechscience.com |
| Molecular Docking | Predicting binding interactions with PDE4D active site | COPD | researchgate.net |
| 2D-QSAR | Design of novel thiophene-tethered lactams | Antimicrobial (E. coli) | nih.gov |
| ADMET Prediction | Profiling pharmacokinetic properties and toxicity | General Drug Discovery, COPD | researchgate.netnih.gov |
| Structure-Based Scaffold Hopping | Design of novel thiophene-arylamide compounds | Antitubercular (DprE1 inhibitors) | nih.gov |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity
The synthesis of functionalized thiophene (B33073) derivatives with high selectivity remains a significant area of research. A key focus is the development of novel catalytic systems that can control the stereochemistry and regioselectivity of reactions involving ethyl thiophene-2-glyoxylate.
A notable advancement is the use of chiral catalysts for enantioselective transformations. For instance, a highly efficient Friedel-Crafts reaction of thiophenes with alkyl glyoxylates has been developed using a chiral 6,6'-dibromo-BINOL/Ti(IV) complex as a catalyst. mdpi.comtdl.org This system enables the synthesis of a variety of hydroxy(thiophene-2-yl)acetates with excellent enantioselectivities, typically between 92-98% enantiomeric excess (ee). mdpi.comtdl.org The development of such catalytic systems is crucial for producing enantiopure compounds, which are of significant interest in the pharmaceutical industry for the synthesis of chiral drugs. mdpi.comtdl.org The formal synthesis of duloxetine (B1670986), an antidepressant, has been demonstrated using this methodology, starting from thiophene and n-butyl glyoxylate (B1226380). mdpi.comtdl.org
Future research in this area is expected to focus on:
Expanding the Catalyst Toolkit: The exploration of other transition metal catalysts (e.g., palladium, nickel, rhodium) and organocatalysts to achieve different types of selective transformations.
Catalyst Immobilization: The development of immobilized chiral catalysts for use in continuous flow reactors, which would enhance catalyst recyclability and process efficiency. rsc.org
Understanding Reaction Mechanisms: Detailed mechanistic studies to elucidate the role of the catalyst and the factors governing selectivity, which will guide the design of more efficient and selective catalysts.
| Catalyst System | Reaction Type | Substrates | Selectivity | Reference |
| 6,6'-dibromo-BINOL/Ti(IV) complex | Friedel-Crafts | Thiophenes, Alkyl glyoxylates | 92-98% ee | mdpi.comtdl.org |
| Chiral Titanium(IV) Complexes of BINOL derivatives | Friedel-Crafts | Aromatic amines, Ethyl glyoxylate | 80-96.6% ee | researchgate.net |
| FeCl3·6H2O | Friedel-Crafts Alkylation | Thiophenes, Glyoxylate imine | Moderate to high yields | neu.edu |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry into flow processes and the use of sustainable methods are promising future directions.
Flow chemistry offers several advantages over traditional batch processes, including enhanced reaction control, improved safety, and easier scalability. numberanalytics.comnih.gov The application of flow chemistry to the synthesis of thiophene-containing compounds is an active area of research. rsc.org Immobilized catalysts, such as chiral phosphoric acids on solid supports, have been successfully used in flow reactors for various stereoselective transformations. rsc.org This approach could be extended to the synthesis of this compound derivatives, leading to more sustainable and efficient manufacturing processes. rsc.orgnumberanalytics.com
Sustainable synthesis methodologies also encompass the use of biocatalysis. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and solvents. While specific biocatalytic routes for this compound are still emerging, the broader field of biocatalysis in organic synthesis suggests significant potential. For example, enzymes are used for the synthesis of various plastic monomers, highlighting the possibility of developing enzymatic routes for thiophene-based building blocks in the future.
Key research avenues include:
Developing Flow Processes: Designing and optimizing continuous flow systems for the synthesis and functionalization of this compound. rsc.orgnumberanalytics.com
Exploring Biocatalytic Routes: Identifying and engineering enzymes for the selective synthesis of this compound and its derivatives.
Utilizing Greener Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents in the synthesis of thiophene compounds.
Exploration of New Glyoxylate-Thiophene Hybrid Architectures for Advanced Materials
The unique electronic and structural properties of the thiophene ring make it a valuable component in materials science, particularly in the field of organic electronics. numberanalytics.comresearchgate.net The incorporation of the glyoxylate moiety into thiophene-based materials can further tune their properties, leading to novel hybrid architectures with advanced functionalities.
Thiophene-based polymers are known for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tdl.orgnumberanalytics.com The properties of these materials can be tailored by functionalizing the thiophene monomer. tdl.org The glyoxylate group, being an electron-withdrawing group, can be used to modify the electronic properties, such as the HOMO and LUMO energy levels, of thiophene-containing polymers. tdl.org This can lead to improved performance in electronic devices.
Future research will likely focus on:
Synthesis of Novel Polymers: Designing and synthesizing new conjugated polymers that incorporate the this compound unit to create donor-acceptor systems for applications in solar cells and transistors. rsc.orgrsc.org
Self-Assembling Materials: Investigating the self-assembly properties of glyoxylate-thiophene hybrid molecules to form well-ordered structures for enhanced charge transport in organic electronic devices.
Stimuli-Responsive Materials: Exploring the potential of incorporating the glyoxylate-thiophene motif into stimuli-responsive materials, where the properties can be altered by external triggers such as light or pH. tdl.org
| Material Type | Potential Application | Key Feature | Reference |
| Thiophene-based Polymers | Organic Electronics | Tunable electronic properties | numberanalytics.comresearchgate.net |
| Fused-Thiophene Materials | Organic Photovoltaics | Enhanced light absorption | mdpi.com |
| Thiophene-containing Macrocycles | Optoelectronics | Defined molecular architecture | rsc.org |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling offers a powerful approach to guide the design of new catalysts, materials, and synthetic routes.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. mdpi.comnih.gov For thiophene derivatives, DFT calculations can predict various properties, including:
Reaction Mechanisms: The transition states and energy barriers of chemical reactions can be modeled to understand reaction pathways and predict the feasibility of a proposed synthesis. acs.orgyok.gov.tr
Spectroscopic Properties: Computational methods can simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds. mdpi.com
The application of these computational tools can accelerate the discovery and development of new applications for this compound by providing a deeper understanding of its chemical behavior at the molecular level.
Future directions in this area include:
Machine Learning: Employing machine learning algorithms trained on computational and experimental data to predict the properties and reactivity of new thiophene derivatives with high accuracy and speed.
Multi-scale Modeling: Combining quantum mechanical methods with classical molecular dynamics to simulate the behavior of glyoxylate-thiophene materials in larger systems, such as in a polymer matrix or at an interface.
Predictive Catalyst Design: Using computational screening to identify promising catalyst structures for specific transformations of this compound, thereby reducing the experimental effort required for catalyst development.
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Reactivity Prediction | HOMO-LUMO gap, electrophilicity | mdpi.comnih.gov |
| DFT | Reaction Mechanism Studies | Transition states, energy barriers | acs.orgyok.gov.tr |
| Deep Neural Networks | Bioactivation Prediction | Metabolite formation and reactivity | nih.govnih.gov |
Q & A
Q. What are the standard synthesis protocols for Ethyl thiophene-2-glyoxylate, and how is purity validated?
this compound (CAS 4075-58-5) is typically synthesized via esterification of thiophene-2-glyoxylic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants in anhydrous conditions and purifying the product via vacuum distillation or recrystallization. Purity validation involves gas chromatography (GC) analysis (>96% purity, as specified in industrial protocols) and spectroscopic techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm structural integrity . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and ensure anhydrous conditions to avoid hydrolysis of the ester group.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include:
- Skin protection : Use nitrile or neoprene gloves (tested for chemical compatibility and breakthrough time) and lab coats to prevent skin contact .
- Respiratory protection : Employ fume hoods or NIOSH-approved respirators if aerosolization occurs.
- First-aid : For inhalation exposure, move the individual to fresh air and consult a poison control center immediately .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Q. How is this compound characterized using spectroscopic methods?
- NMR spectroscopy : The ester carbonyl (C=O) appears at ~170 ppm in <sup>13</sup>C NMR, while the thiophene ring protons resonate between 6.8–7.5 ppm in <sup>1</sup>H NMR.
- IR spectroscopy : Strong absorptions at ~1740 cm<sup>-1</sup> (ester C=O) and ~1650 cm<sup>-1</sup> (α-keto group) confirm functional groups.
- Mass spectrometry : Molecular ion peak at m/z 184.22 (molecular weight) with fragmentation patterns corresponding to thiophene and glyoxylate moieties .
Q. What are common impurities in this compound, and how are they mitigated?
Impurities include unreacted thiophene-2-glyoxylic acid, residual ethanol, and oxidized byproducts. Mitigation strategies:
Q. How should researchers design storage conditions to preserve this compound stability?
Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent thermal degradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life, with periodic HPLC analysis to detect degradation products like thiophene-2-carboxylic acid .
Advanced Research Questions
Q. How can researchers optimize reaction yields in this compound synthesis when scaling up?
Use a factorial design of experiments (DoE) to assess variables:
- Catalyst concentration (e.g., H2SO4 vs. p-toluenesulfonic acid).
- Reaction temperature (60–100°C).
- Solvent polarity (toluene vs. dichloromethane). Statistical tools like ANOVA identify significant factors. Pilot-scale reactions (1–5 L) require continuous removal of water (via Dean-Stark traps) to shift equilibrium toward ester formation .
Q. How to resolve contradictions in reported reaction yields across studies?
Discrepancies may arise from differences in purification methods or analytical calibration. Researchers should:
- Replicate procedures using identical equipment (e.g., rotary evaporator settings).
- Cross-validate yields via gravimetric analysis and GC quantification.
- Publish raw data (e.g., chromatograms, spectra) for peer review .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model the electrophilic α-keto carbonyl group’s reactivity. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites. Docking studies assess interactions with biological targets (e.g., enzyme active sites) for drug development applications .
Q. What strategies are used to study this compound’s role in multi-step syntheses of bioactive molecules?
Q. How does pH influence the stability of this compound in aqueous solutions?
Conduct pH-dependent stability studies (pH 2–12) at 25°C, analyzing degradation via UV-Vis spectroscopy (absorbance at 270 nm for thiophene derivatives). Hydrolysis follows pseudo-first-order kinetics; acidic conditions accelerate ester cleavage to thiophene-2-glyoxylic acid, while alkaline conditions promote saponification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
